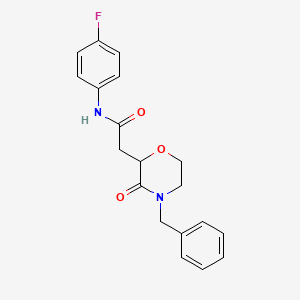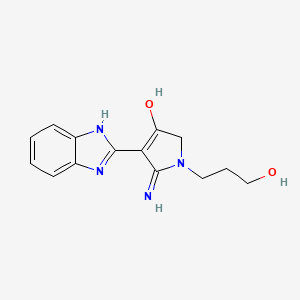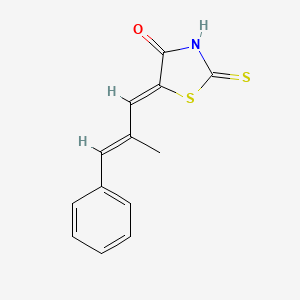![molecular formula C20H24N2OS2 B12137245 2-[(4-tert-butylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12137245.png)
2-[(4-tert-butylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-叔丁基苄基)硫代]-3,5,6-三甲基噻吩并[2,3-d]嘧啶-4(3H)-酮是一种复杂的化合物,在科学研究的各个领域都有潜在的应用。该化合物以其独特的结构为特征,包括一个噻吩并[2,3-d]嘧啶-4(3H)-酮核心,该核心被叔丁基苄基和硫代基取代。
准备方法
合成路线和反应条件
2-[(4-叔丁基苄基)硫代]-3,5,6-三甲基噻吩并[2,3-d]嘧啶-4(3H)-酮的合成通常涉及多个步骤。一种常见的方法是使4-叔丁基苄基氯与硫化钠反应,生成4-叔丁基苄基硫醚。 然后在特定条件下,将此中间体与3,5,6-三甲基噻吩并[2,3-d]嘧啶-4(3H)-酮反应,生成最终产物 .
工业生产方法
该化合物的工业生产方法没有得到很好的记录,这可能是由于其专门的应用及其合成过程的复杂性。 一般方法将涉及扩大实验室合成方法,优化反应条件,并通过先进的纯化技术确保纯度和产率。
化学反应分析
反应类型
2-[(4-叔丁基苄基)硫代]-3,5,6-三甲基噻吩并[2,3-d]嘧啶-4(3H)-酮可以发生各种化学反应,包括:
氧化: 硫代基可以被氧化形成亚砜或砜。
还原: 该化合物可以在特定条件下被还原,以修饰其官能团。
取代: 叔丁基苄基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用氢化锂铝或硼氢化钠等还原剂。
取代: 通常采用甲醇钠或叔丁醇钾等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,硫代基的氧化可以生成亚砜或砜,而取代反应可以在叔丁基苄基的位置引入各种官能团。
科学研究应用
2-[(4-叔丁基苄基)硫代]-3,5,6-三甲基噻吩并[2,3-d]嘧啶-4(3H)-酮有几个科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性.
医药: 由于其独特的结构和生物活性,被探索为潜在的治疗剂。
工业: 用于开发新材料和化学工艺。
作用机制
2-[(4-叔丁基苄基)硫代]-3,5,6-三甲基噻吩并[2,3-d]嘧啶-4(3H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的硫代基可以与含硫醇的酶相互作用,可能抑制其活性。 此外,其独特的结构使其能够与各种受体和蛋白质结合,调节其功能,并导致其观察到的生物学效应 .
相似化合物的比较
类似化合物
- 2-[(4-叔丁基苄基)硫代]-3-乙基-5,6,7,8-四氢 1苯并噻吩并[2,3-d]嘧啶-4(3H)-酮
- 4-叔丁基苄基硫醇
独特性
2-[(4-叔丁基苄基)硫代]-3,5,6-三甲基噻吩并[2,3-d]嘧啶-4(3H)-酮的独特性在于其特定的取代模式以及硫代基和叔丁基苄基基团的存在。
属性
分子式 |
C20H24N2OS2 |
|---|---|
分子量 |
372.6 g/mol |
IUPAC 名称 |
2-[(4-tert-butylphenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H24N2OS2/c1-12-13(2)25-17-16(12)18(23)22(6)19(21-17)24-11-14-7-9-15(10-8-14)20(3,4)5/h7-10H,11H2,1-6H3 |
InChI 键 |
OSYMZWCMGCHCKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)C(C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-acetylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12137170.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12137181.png)

![3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12137196.png)

![5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one](/img/structure/B12137206.png)
![[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137212.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12137221.png)
![4-chloro-N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12137228.png)
![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137234.png)
![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12137241.png)
![methyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12137242.png)
